Enantiomeric Purity: (S)-Configuration vs. Racemate and (R)-Enantiomer
The target compound is provided as the single (S)-enantiomer with ≥98% purity, whereas the racemic mixture (CAS 1240581-73-0) is typically offered at 95% purity . The (R)-enantiomer (CAS 1568239-28-0) is separately available but with no publicly reported enantiomeric excess data from vendors . In the PAK4 inhibitor CZh226 program, the quinazoline-linked (3S)-3-methylpiperazine fragment demonstrated 346-fold selectivity for PAK4 over PAK1 (Ki = 9 nM vs. 3112 nM), whereas the (R)-enantiomer data has not been disclosed, suggesting that the (S)-configuration is critical for achieving the reported selectivity window [1].
| Evidence Dimension | Enantiomeric identity and purity |
|---|---|
| Target Compound Data | Single (S)-enantiomer; purity ≥98% |
| Comparator Or Baseline | Racemate: CAS 1240581-73-0, purity 95%; (R)-enantiomer: CAS 1568239-28-0, purity not specified |
| Quantified Difference | Target compound: ≥98% purity, defined (S)-configuration. Racemate: ≥95% purity, undefined enantiomeric ratio. |
| Conditions | Vendor Certificate of Analysis (CoA) specifications; PAK4/PAK1 kinase inhibition assays for structural analog CZh226 |
Why This Matters
Procurement of the defined (S)-enantiomer eliminates chiral ambiguity, enabling reproducible SAR studies where stereochemistry dictates target engagement and selectivity.
- [1] Hao C, et al. Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors. J Med Chem. 2018;61(1):265-285. Table 1: Compound 31 (CZh226) PAK4 Ki=9 nM, PAK1 Ki=3112 nM, 346-fold selectivity. View Source
